2,2,4,4,6,6-Hexamethylcyclotrisilazane

Catalog No.
S1513270
CAS No.
1009-93-4
M.F
C6H21N3Si3
M. Wt
219.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,4,4,6,6-Hexamethylcyclotrisilazane

CAS Number

1009-93-4

Product Name

2,2,4,4,6,6-Hexamethylcyclotrisilazane

IUPAC Name

2,2,4,4,6,6-hexamethyl-1,3,5,2,4,6-triazatrisilinane

Molecular Formula

C6H21N3Si3

Molecular Weight

219.51 g/mol

InChI

InChI=1S/C6H21N3Si3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h7-9H,1-6H3

InChI Key

WGGNJZRNHUJNEM-UHFFFAOYSA-N

SMILES

C[Si]1(N[Si](N[Si](N1)(C)C)(C)C)C

Canonical SMILES

C[Si]1(N[Si](N[Si](N1)(C)C)(C)C)C

2,2,4,4,6,6-Hexamethylcyclotrisilazane is a chemical compound with the formula C₆H₂₁N₃Si₃. It features a six-membered ring composed of three silicon atoms and three nitrogen atoms, with two methyl groups attached to each silicon atom and one hydrogen atom bonded to each nitrogen atom. This structure can be viewed as a cyclic trimer of dimethylsilazane. At room temperature, it appears as a clear, colorless liquid .

The compound is notable for its unique silicon-nitrogen framework, which contributes to its various applications in chemical and materials science. Its systematic name includes several alternatives such as 2,2,4,4,6,6-hexamethyl-1,3,5,2,4,6-triazatrisilinane and 1,1,3,3,5,5-hexamethyl-2,4,6,1,3,5-triazatrisilinane .

2,2,4,4,6,6-Hexamethylcyclotrisilazane can undergo hydrolysis to produce silanol derivatives. The hydrolysis process involves the reaction of the compound with water to yield silanol and ammonia as byproducts. This reaction is significant in understanding the stability and reactivity of the compound in aqueous environments .

Additionally, it can react with various reagents to form different silicon-based materials. For example:

  • Decomposition: Under certain conditions (e.g., high temperatures), it can decompose into smaller silazane compounds or silicon nitride.
  • Cross-linking: In the presence of catalysts or other silanes, it can participate in cross-linking reactions to form silicone elastomers or resins.

The synthesis of 2,2,4,4,6,6-Hexamethylcyclotrisilazane was first reported by Brewer and Haber in 1948. The method involves the reaction of dimethyldichlorosilane with liquid ammonia:

  • Reagents: Dimethyldichlorosilane (Si(CH₃)₂Cl₂) is introduced into liquid ammonia (NH₃).
  • Reaction Conditions: The mixture is allowed to react under controlled conditions.
  • Extraction: The resulting precipitate is extracted using benzene.
  • Separation: Fractional distillation is employed to separate the trimer from other products such as octamethyltetrasilazane.

Improvements in yield can be achieved by converting tetramers through hydrogenation reactions in the presence of catalysts .

2,2,4,4,6,6-Hexamethylcyclotrisilazane has several important applications:

  • Semiconductor Industry: It serves as a precursor for depositing silicon nitride and silicon carbonitride films.
  • Photoresist Formulations: The compound is used as an additive to enhance the properties of photoresists in photolithography processes.
  • Liquid Chromatography: It has been proposed as an additive for silica in liquid chromatography applications .

Research on interaction studies involving 2,2,4,4,6,6-Hexamethylcyclotrisilazane primarily focuses on its hydrolysis products and interactions with other silanes. The hydrolysis of this compound leads to the formation of silanols that can interact with various substrates in chemical processes .

Further studies could explore its interactions with biological molecules or its behavior under different environmental conditions.

Several compounds share structural similarities with 2,2,4,4,6,6-Hexamethylcyclotrisilazane. Here are some notable examples:

Compound NameFormulaKey Features
DimethylsilazaneC₂H₇NSiA linear silazane used as a precursor for silicone materials.
OctamethyltetrasilazaneC₈H₂₉N₄Si₄A tetrameric form that can be produced from hexamethylcyclotrisilazane.
Tris(dimethylamino)silyl phosphineC₉H₁₈N₃PSiContains phosphorus and exhibits different reactivity patterns compared to hexamethylcyclotrisilazane.
HexamethyldisiloxaneC₈H₂₄O₂Si₂A siloxane compound that serves different applications but shares similar silicon chemistry.

The uniqueness of 2,2,4,4,6,6-Hexamethylcyclotrisilazane lies in its cyclic structure that allows for distinct chemical behaviors compared to linear silazanes or other cyclic silanes. Its specific arrangement of silicon and nitrogen atoms contributes to its effectiveness in semiconductor applications and material science .

Boiling Point

188.0 °C

Melting Point

-10.0 °C

UNII

ECL2W6GI8L

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 69 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 65 of 69 companies with hazard statement code(s):;
H226 (92.31%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (58.46%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (58.46%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (64.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1009-93-4

Wikipedia

2,2,4,4,6,6-hexamethylcyclotrisilazane

General Manufacturing Information

Cyclotrisilazane, 2,2,4,4,6,6-hexamethyl-: ACTIVE

Dates

Modify: 2023-08-15

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